Potassium 3-sulphonatopropyl acrylate

CAS No.: 31098-20-1

Cat. No.: VC1933708

Molecular Formula: C6H9KO5S

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31098-20-1 |

|---|---|

| Molecular Formula | C6H9KO5S |

| Molecular Weight | 232.3 g/mol |

| IUPAC Name | potassium;3-prop-2-enoyloxypropane-1-sulfonate |

| Standard InChI | InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1/p-1 |

| Standard InChI Key | VSFOXJWBPGONDR-UHFFFAOYSA-M |

| SMILES | C=CC(=O)OCCCS(=O)(=O)[O-].[K+] |

| Canonical SMILES | C=CC(=O)OCCCS(=O)(=O)[O-].[K+] |

Introduction

Basic Properties and Identification

Nomenclature and Synonyms

Potassium 3-sulphonatopropyl acrylate is known by various names in scientific literature and commercial contexts. The diversity of nomenclature reflects its widespread use across different industries and research fields.

| Common Names and Synonyms | Chemical Identifiers |

|---|---|

| 3-Sulfopropyl acrylate potassium salt | CAS Number: 31098-20-1 |

| Potassium 3-(Acryloyloxy)propane-1-sulfonate | EINECS: 250-465-0 |

| Acrylic acid 3-sulfopropyl ester potassium salt | FDA UNII: B8BOCS1H59 |

| 3-SPA Potassium salt | NACRES: NA.23 |

| 2-Propenoic acid, 3-sulfopropyl ester, potassium salt | Molecular Formula: C6H9KO5S |

| Potassium sulfopropylacrylate | Molecular Weight: 232.3 |

| Acrylic acid-(3-sulfopropyl)ester, potassium salt | - |

The compound has been registered in various chemical databases, including the EPA Substance Registry System as "2-Propenoic acid, 3-sulfopropyl ester, potassium salt (31098-20-1)" .

Chemical Structure and Properties

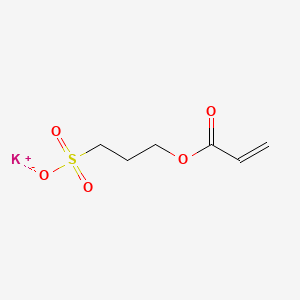

Potassium 3-sulphonatopropyl acrylate consists of an acrylate group connected to a propyl chain with a sulfonate group. The potassium ion serves as the counterion for the negatively charged sulfonate group.

| Property | Value |

|---|---|

| Molecular Formula | C6H9KO5S |

| Molecular Weight | 232.3 g/mol |

| LogP | -3.63 at 21.5°C |

| Melting Point | 302°C (decomposition) |

| Vapor Pressure | 0.01 Pa at 20°C |

The negative LogP value (-3.63) indicates the compound's hydrophilic nature, which contributes to its excellent water solubility .

Physical Characteristics

Potassium 3-sulphonatopropyl acrylate typically appears as a white to almost white crystalline powder. Its physical state makes it convenient for handling and incorporation into various formulations and polymer systems.

| Physical Property | Description |

|---|---|

| Form | Powder to crystal |

| Color | White to almost white |

| Water Solubility | Soluble in water |

| Physical State | Solid at room temperature |

These physical characteristics facilitate its use in laboratory and industrial settings, particularly in applications requiring water-soluble monomers .

Applications and Uses

Use in Hydrogel Development

One of the most significant applications of Potassium 3-sulphonatopropyl acrylate is in the development of polyelectrolyte hydrogels. These hydrogels are formed when the compound is polymerized, often with crosslinkers like polyethylene glycol diacrylate (PEGDA) .

The resulting poly-(3-sulfopropyl acrylate potassium) or pAESO3 hydrogels demonstrate:

-

Good mechanical resilience

-

High compressibility

-

Non-excessive swelling behavior

-

Good cell adhesion properties

These characteristics make the hydrogels particularly valuable for biomedical applications where material stability and biocompatibility are essential requirements.

Biomedical Applications

Potassium 3-sulphonatopropyl acrylate-based hydrogels have shown significant promise in biomedical engineering. Research indicates their potential for:

-

Drug delivery systems utilizing ion exchange controlled release mechanisms

-

Wound healing applications

-

Biomedical device components requiring sterilization resistance

The compound has been polymerized with N-isopropyl acrylamide to prepare thermoresponsive super water absorbent hydrogels, superporous hydrogels (SPH), and SPH-based composites, expanding its utility in biomedical contexts .

Other Industrial Applications

Beyond biomedical engineering, Potassium 3-sulphonatopropyl acrylate finds use in various industrial applications:

-

As a building block in organic synthesis

-

In the development of polymeric materials with specific ionic properties

-

As a component in water-soluble polymers for various industrial processes

-

In the creation of materials requiring specific rheological properties

The compound's unique chemical structure, with both an acrylate polymerizable group and a sulfonate ionic group, makes it valuable for specialized polymer applications requiring both polymerizability and ionic functionality.

Synthesis and Production

The synthesis of Potassium 3-sulphonatopropyl acrylate typically involves the esterification of acrylic acid with 3-hydroxy-1-propanesulfonic acid, followed by neutralization with potassium hydroxide to form the potassium salt. This produces the desired compound with the acrylate functionality at one end and the sulfonate group at the other, connected by a propyl chain .

The production process requires careful control of reaction conditions to ensure high purity and yield. The commercial production of this compound is subject to quality control measures to ensure consistency in properties like solubility, melting point, and polymerization behavior .

The resulting product is typically isolated as a white to off-white crystalline powder, which may require further purification depending on the intended application, especially for biomedical and pharmaceutical uses where high purity is essential .

Research Findings on Potassium 3-sulphonatopropyl acrylate

Hydrogel Development and Properties

Research has demonstrated that when Potassium 3-sulphonatopropyl acrylate is polymerized with crosslinkers like PEGDA, it forms hydrogels with valuable properties for biomedical applications. The synthesis typically employs radical polymerization using initiator systems such as ammonium persulfate (APS) and tetramethylethylenediamine (TMEDA) .

The resulting poly-(3-sulfopropyl acrylate potassium) hydrogels demonstrate:

-

Good mechanical resilience

-

High compressibility

-

Controlled swelling behavior in physiological solutions

-

Good cell adhesion properties

-

Biocompatibility

These properties make them particularly valuable for tissue engineering and drug delivery applications where material-tissue interactions are critical.

Sterilization Effects on Potassium 3-sulphonatopropyl acrylate-based Hydrogels

A critical aspect of biomedical materials is their ability to withstand sterilization procedures without compromising their functional properties. Recent research published in 2024 investigated the effects of conventional sterilization methods on poly-(3-sulfopropyl acrylate potassium) hydrogels:

| Sterilization Method | Effects on Properties | Glass Transition Temperature (Tg) |

|---|---|---|

| Untreated (Reference) | - | 47.5 ± 2.5°C |

| Autoclaving (Steam) | Slight increase in Tg, no significant changes in swelling or mechanical properties | 59.6 ± 2.6°C |

| Ethylene Oxide (ETO) | No significant changes in Tg, swelling, or mechanical properties | 45.9 ± 1.2°C |

| Gamma Radiation | Slight increase in Tg, no significant changes in swelling or mechanical properties | 52.0 ± 3.2°C |

The research concluded that all three sterilization methods had minimal impact on the functional properties of the hydrogels, demonstrating their stability and potential for biomedical applications requiring sterilization .

| Safety Aspect | Information |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |

| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |

| WGK Germany | 1 (Slightly hazardous to water) |

| TSCA Status | Listed (Yes) |

These hazard classifications indicate that the compound can cause irritation upon contact with skin, eyes, or the respiratory system .

| Precautionary Statements | Protective Equipment Recommendations |

|---|---|

| P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) | Safety glasses with side shields |

| P264 (Wash thoroughly after handling) | Protective gloves (chemical resistant) |

| P271 (Use only outdoors or in a well-ventilated area) | Lab coat or appropriate protective clothing |

| P280 (Wear protective gloves/protective clothing/eye protection/face protection) | Adequate ventilation or respiratory protection if needed |

| P302+P352 (IF ON SKIN: Wash with plenty of water) | - |

| P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | - |

The compound should be stored in a cool, dry place, away from incompatible materials, and in a well-ventilated area. It is classified as non-flammable, but standard fire safety precautions should still be observed .

Current Trends and Future Research Directions

Current research trends involving Potassium 3-sulphonatopropyl acrylate focus primarily on expanding its applications in biomedical engineering. The compound's ability to form hydrogels with good mechanical properties, biocompatibility, and stability under sterilization makes it a promising candidate for advanced biomedical materials.

Future research directions may include:

-

Development of responsive drug delivery systems utilizing the ionic properties of the polymer

-

Exploration of potential antimicrobial properties of the hydrogels for wound healing applications

-

Investigation of composite materials combining the hydrogels with other bioactive components

-

Optimization of polymerization conditions to enhance specific properties for targeted applications

-

Long-term stability studies under physiological conditions

-

Development of novel crosslinking strategies to modulate mechanical and swelling properties

The compound's potential as a building block for advanced materials continues to drive research interest, particularly in the biomedical field where there is a growing demand for materials with specific functional properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume